physicochemical properties of Boc-aminomethyl-furoic acid
physicochemical properties of Boc-aminomethyl-furoic acid
An In-Depth Technical Guide to the Physicochemical Properties of N-(tert-Butoxycarbonyl)-5-(aminomethyl)-2-furoic Acid
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular building blocks is paramount. N-(tert-Butoxycarbonyl)-5-(aminomethyl)-2-furoic acid, hereafter referred to as Boc-aminomethyl-furoic acid, represents a quintessential example of such a scaffold. This bifunctional molecule integrates a rigid furan-based heterocyclic core with two orthogonal, synthetically valuable functional groups: a carboxylic acid and a Boc-protected primary amine. This structural arrangement provides a versatile platform for constructing complex molecular architectures through peptide coupling, cross-coupling reactions, or other derivatizations, making it a compound of significant interest for researchers developing novel therapeutics.
This guide provides an in-depth analysis of the core . We will move beyond a simple recitation of data, offering field-proven insights into the causality behind its behavior and providing robust, self-validating experimental protocols for the determination of its most critical parameters. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's characteristics to leverage its full potential.
Core Physicochemical Characteristics
The fundamental properties of a molecule dictate its behavior from the synthesis flask to in vivo applications. The introduction of the bulky, lipophilic tert-butoxycarbonyl (Boc) group dramatically alters the properties of the parent compound, 5-(aminomethyl)-2-furoic acid, shifting its solubility profile and chemical stability.
| Property | Value / Description | Rationale & Implications |
| Chemical Structure | ![]() | The structure features a carboxylic acid at the 2-position and a Boc-protected aminomethyl group at the 5-position of the furan ring. |
| Molecular Formula | C₁₁H₁₅NO₅ | Derived from the chemical structure. |
| Molecular Weight | 241.24 g/mol | Calculated from the molecular formula. Essential for all stoichiometric calculations. |
| Appearance | Typically a white to off-white solid.[1] | The parent amine is described as such; the Boc-protected derivative is expected to have a similar appearance. |
| Melting Point | Data not readily available in public literature. | Expected to be a crystalline solid with a distinct melting point, which is a key indicator of purity. The melting point of the parent 2-furoic acid is 130-133 °C.[2] |
| Chemical Stability | Stable under neutral and basic conditions; labile to strong acid.[][][5] | The Boc group is designed to be removed under acidic conditions (e.g., trifluoroacetic acid, HCl), regenerating the primary amine.[] This property is fundamental to its use as a protecting group in multi-step synthesis. |
Solubility Profile: A Tale of Two Moieties
The solubility of Boc-aminomethyl-furoic acid is governed by the interplay between its polar furoic acid moiety and the non-polar Boc-protected amine. The carboxylic acid group can participate in hydrogen bonding, lending some affinity for polar solvents.[1] However, the large, greasy Boc group imparts significant hydrophobic character, reducing aqueous solubility compared to its unprotected precursor.[7]
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Expected Solubility:
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Aqueous Media: Low solubility, which is pH-dependent. Solubility will increase significantly at pH values above its pKa as the carboxylate salt is formed.
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Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility.
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Polar Aprotic Solvents (e.g., DMSO, DMF, THF): High solubility.
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Non-polar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility.
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Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining equilibrium (thermodynamic) solubility, a critical parameter for preclinical development.[8] The causality of this method rests on allowing the system to reach a true equilibrium between the solid state and the saturated solution.
Methodology:
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Preparation: Add an excess amount of solid Boc-aminomethyl-furoic acid to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. "Excess" is critical to ensure a saturated solution is formed.
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Equilibration: Agitate the vial at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator. The system must be agitated for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[8] This is the most common source of error; insufficient time leads to an underestimation of solubility.
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Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid via centrifugation (e.g., 15 minutes at >10,000 x g) followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed without temperature fluctuation.
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Quantification: Accurately dilute a known volume of the clear, saturated filtrate into a suitable solvent (e.g., mobile phase).
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Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, typically reversed-phase HPLC with UV detection.[9]
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Calculation: Calculate the original solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Workflow for Thermodynamic Solubility Determination.
Acidity and Lipophilicity: The Twin Pillars of ADME
The pKa and logP are fundamental descriptors that govern the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Acidity (pKa)
The pKa is the pH at which a molecule is 50% ionized.[10] For Boc-aminomethyl-furoic acid, the dominant ionizable group is the carboxylic acid. The pKa of the parent 2-furoic acid is approximately 3.12 at 25 °C.[11][12] The substituent at the 5-position will have a minor electronic influence, so the pKa of the title compound is expected to be in the range of 3.0-3.5 .
Implications:
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At pH < pKa (e.g., stomach pH ~1-2): The carboxylic acid is predominantly in its neutral, protonated form (-COOH).
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At pH > pKa (e.g., intestinal/blood pH ~7.4): The carboxylic acid is predominantly in its ionized, anionic form (-COO⁻).
This ionization state profoundly impacts solubility, membrane permeability, and interactions with biological targets.
Caption: Relationship between pH, pKa, and Ionization State.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a straightforward and reliable method for pKa determination.[13] It relies on monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
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Sample Preparation: Accurately weigh and dissolve a sample of Boc-aminomethyl-furoic acid in a suitable solvent, typically a co-solvent mixture like methanol/water to ensure solubility.
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Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with an electrode suitable for the chosen solvent system.
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Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in precise, known increments using a burette.
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Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Analysis: Plot the recorded pH values against the volume of titrant added. The result is a titration curve.
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pKa Determination: Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acidic group.[10][14]
Lipophilicity (logP)
The partition coefficient (P) is the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[15] The logarithm of this value, logP, is a key measure of lipophilicity or "greasiness."
The logP of 2-furoic acid is 0.64.[16] The addition of the Boc group, which contains a tert-butyl moiety, will substantially increase the lipophilicity. The calculated logP (cLogP) for Boc-aminomethyl-furoic acid is predicted to be significantly higher, likely in the range of 1.5-2.5 , reflecting a more hydrophobic character. A higher logP generally correlates with increased membrane permeability but decreased aqueous solubility.
Experimental Protocol: logP Determination (Shake-Flask Method)
This method directly measures the partitioning of the compound between n-octanol and water.[13]
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: In a sealed vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.
-
Equilibration: Agitate the vial vigorously for several hours to ensure the compound fully partitions and reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([Aqueous]) and organic ([Organic]) phases using a validated HPLC method.
-
Calculation: Calculate the partition coefficient P = [Organic] / [Aqueous]. The logP is the base-10 logarithm of P.[17]
Conclusion
N-(tert-Butoxycarbonyl)-5-(aminomethyl)-2-furoic acid is a valuable synthetic intermediate whose utility is defined by its distinct physicochemical properties. Its moderate lipophilicity, single acidic pKa, and predictable stability profile make it a well-behaved building block for drug discovery programs. A thorough understanding and experimental validation of its solubility, pKa, and logP—using the robust protocols detailed herein—are essential for any scientist aiming to incorporate this scaffold into novel molecular designs, ensuring predictable behavior during synthesis, purification, formulation, and biological testing.
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